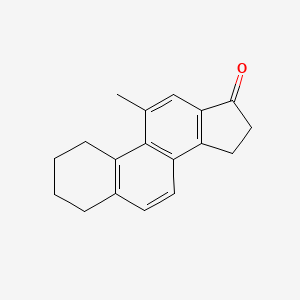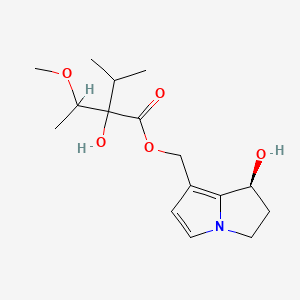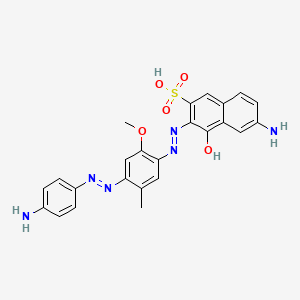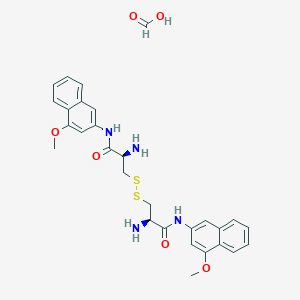
(H-Cys-4MbetaNA)2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (H-Cys-4MbetaNA)2 is a derivative of L-cysteine, a naturally occurring amino acid This compound is characterized by the presence of two cysteine molecules linked to 4-methyl-beta-naphthylamine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (H-Cys-4MbetaNA)2 typically involves the condensation of L-cysteine with 4-methyl-beta-naphthylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include coupling agents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure high purity and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
(H-Cys-4MbetaNA)2 undergoes various chemical reactions, including:
Oxidation: The thiol groups in cysteine can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Formation of disulfide-linked dimers.
Reduction: Regeneration of free thiol groups.
Substitution: Formation of N-substituted derivatives.
Applications De Recherche Scientifique
(H-Cys-4MbetaNA)2 has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in studies of protein structure and function due to its ability to form disulfide bonds.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (H-Cys-4MbetaNA)2 involves its ability to form disulfide bonds, which can influence the structure and function of proteins. The compound can interact with various molecular targets, including enzymes and receptors, through its thiol and amino groups. These interactions can modulate biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Cystine: A naturally occurring dimer of cysteine.
N-Acetylcysteine: A derivative of cysteine with antioxidant properties.
Cysteamine: A degradation product of cysteine with therapeutic applications.
Uniqueness
(H-Cys-4MbetaNA)2 is unique due to the presence of the 4-methyl-beta-naphthylamine moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C29H32N4O6S2 |
|---|---|
Poids moléculaire |
596.7 g/mol |
Nom IUPAC |
(2R)-2-amino-3-[[(2R)-2-amino-3-[(4-methoxynaphthalen-2-yl)amino]-3-oxopropyl]disulfanyl]-N-(4-methoxynaphthalen-2-yl)propanamide;formic acid |
InChI |
InChI=1S/C28H30N4O4S2.CH2O2/c1-35-25-13-19(11-17-7-3-5-9-21(17)25)31-27(33)23(29)15-37-38-16-24(30)28(34)32-20-12-18-8-4-6-10-22(18)26(14-20)36-2;2-1-3/h3-14,23-24H,15-16,29-30H2,1-2H3,(H,31,33)(H,32,34);1H,(H,2,3)/t23-,24-;/m0./s1 |
Clé InChI |
HNBNBFMISWQNDS-UKOKCHKQSA-N |
SMILES isomérique |
COC1=CC(=CC2=CC=CC=C21)NC(=O)[C@H](CSSC[C@@H](C(=O)NC3=CC4=CC=CC=C4C(=C3)OC)N)N.C(=O)O |
SMILES canonique |
COC1=CC(=CC2=CC=CC=C21)NC(=O)C(CSSCC(C(=O)NC3=CC4=CC=CC=C4C(=C3)OC)N)N.C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


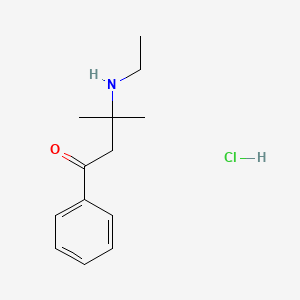
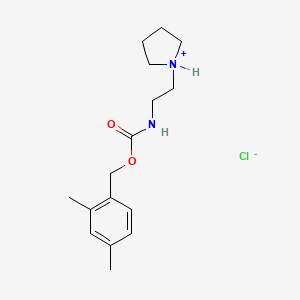
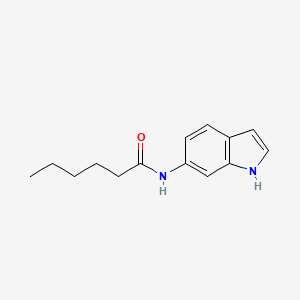

![7H-Dibenz[f,ij]isoquinolin-7-one, 4-(cyclohexylamino)-2-methyl-](/img/structure/B13742814.png)

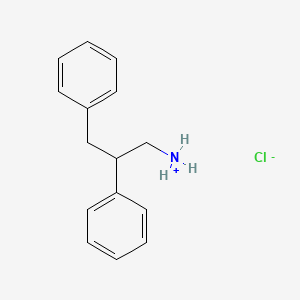

![butyl 4-[3-[3-(dimethylamino)propoxy]indazol-1-yl]benzoate](/img/structure/B13742855.png)

![tert-butyl N-[(2S)-1,4-diamino-1,4-dioxobutan-2-yl]carbamate](/img/structure/B13742871.png)
